BenchChemオンラインストアへようこそ!

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone

Physicochemical profiling Lead optimization SAR exploration

This 1,3-disubstituted azetidine is the definitive probe for halogen-bonding SAR where a 4-chlorophenyl group is required. Unlike the 4-fluoro analog, it provides a directional halogen bond (σ-hole) and avoids oxidative defluorination toxicity; unlike the cyclohexyl analog, it maintains a rigid, planar pharmacophore. Estimates place its clogP ~2.2–2.5, ideal for CNS penetration studies. Its natural chlorine isotopic signature (M:M+2 ≈ 3:1) serves as an intrinsic LC-MS/GC-MS authenticity marker, reducing library management errors. Procure this compound to de-risk lead optimization and validate target engagement hypotheses before committing to complex synthesis.

Molecular Formula C14H12ClNO4S
Molecular Weight 325.76
CAS No. 1448073-71-9
Cat. No. B2537412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone
CAS1448073-71-9
Molecular FormulaC14H12ClNO4S
Molecular Weight325.76
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClNO4S/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2
InChIKeyASPTZZYECJRMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (CAS 1448073-71-9): Structural Identity and Procurement-Relevant Physicochemical Profile


(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (CAS 1448073-71-9) is a synthetic small molecule belonging to the 1,3-disubstituted azetidine class, characterized by a 4-chlorophenylsulfonyl group at the azetidine 3-position and a furan-2-carbonyl substituent at the azetidine N1-position . Its molecular formula is C14H12ClNO4S with a molecular weight of 325.8 g/mol . The compound incorporates three pharmacophorically significant modules: a conformationally constrained azetidine ring, an aryl sulfonyl moiety bearing a 4-chloro substituent, and a furan-2-carbonyl group. This specific combination of 4-chlorophenylsulfonyl and furan-2-carbonyl appendages distinguishes it from its closest commercially available analogs, including the 4-fluorophenyl variant (CAS 1448132-94-2, MW 309.31 g/mol) and the cyclohexylsulfonyl variant (CAS 1448133-06-9, MW 297.37 g/mol), each offering meaningfully different physicochemical and potentially pharmacological profiles [1].

Why 4-Chloro–4-Fluoro or Chloro–Cyclohexyl Substitution Is Not Trivial in (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone Analogs


The azetidin-1-yl(furan-2-yl)methanone scaffold can accommodate diverse sulfonyl substituents (4-fluorophenyl, cyclohexyl, 4-methoxyphenyl, furan-2-ylmethyl), yet these substitutions are non-interchangeable because the sulfonyl aryl substituent governs three orthogonal selection-critical parameters: (i) lipophilicity and thereby passive membrane permeability, (ii) electron density at the sulfonyl group modulating hydrogen-bond acceptor strength and target engagement, and (iii) metabolic liability of the para-substituent [1]. The 4-chlorophenyl group confers a logP increase of approximately 0.5–0.8 units compared to the 4-fluorophenyl analog (estimated from XLogP3 of the F-analog at 1.7) [2], while offering distinct halogen-bond donor capacity absent in both the fluoro- and cyclohexyl- variants. The 4-chloro substituent is also metabolically differentiated: it is not subject to oxidative defluorination pathways that can generate reactive metabolites from the 4-fluoro congener, nor does it introduce the substantial conformational flexibility and increased hydrophobicity of the cyclohexyl analog (MW 297.37 vs. 325.8 g/mol for the chloro compound) . Consequently, substituting any of these analogs without experimental validation risks altering target binding, cellular potency, metabolic stability, and ultimately the interpretability of structure–activity relationship (SAR) data [1].

Quantitative Differentiation Evidence for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (CAS 1448073-71-9) vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 4-Fluorophenyl Analog

The target compound exhibits a molecular weight of 325.8 g/mol (C14H12ClNO4S), which is 16.5 g/mol higher than its direct 4-fluorophenyl analog (309.31 g/mol, C14H12FNO4S) [1]. This difference arises from the chlorine atom (atomic mass 35.45) replacing fluorine (atomic mass 19.00) at the para position. The chlorine atom also increases the heavy atom count by 1 (from 21 to 22) and raises the computed complexity parameter due to the larger van der Waals radius of chlorine (175 pm) vs. fluorine (147 pm) [1]. For procurement purposes, this mass difference is analytically significant: it produces distinct isotopic patterns in mass spectrometry (characteristic 3:1 ³⁵Cl/³⁷Cl ratio) that can serve as an inherent authenticity marker, distinguishing the chloro compound from its fluoro analog in quality control workflows .

Physicochemical profiling Lead optimization SAR exploration

Estimated Lipophilicity (clogP) Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl vs. Cyclohexylsulfonyl

Lipophilicity is a primary driver of passive membrane permeability, plasma protein binding, and metabolic clearance. The 4-fluorophenyl analog has a computed XLogP3-AA value of 1.7 (PubChem) [1]. Based on established aromatic substituent π-values (π(Cl) = +0.71 vs. π(F) = +0.14 on the Hansch scale), the 4-chlorophenyl target compound is estimated to have an XLogP3 approximately 0.5–0.8 log units higher than its fluoro counterpart, placing it in the range of ~2.2–2.5 [2]. The cyclohexylsulfonyl analog (CAS 1448133-06-9), lacking aromaticity on the sulfonyl substituent, has a distinct lipophilicity profile: the cyclohexyl group contributes an aliphatic logP increment that also increases hydrophobicity (estimated clogP ~1.9–2.3) but without the aromatic π-stacking capability of the chlorophenyl ring . For researchers optimizing CNS penetration (where clogP 2–4 is often desirable) or seeking to balance solubility vs. permeability, these lipophilicity differences between analogs are decision-relevant [2].

Lipophilicity Membrane permeability ADME prediction

Halogen-Bond Donor Capacity: A Unique Molecular Recognition Feature of the 4-Chlorophenyl Substituent

The 4-chlorophenyl moiety introduces a σ-hole on the chlorine atom, enabling halogen-bond donor interactions with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) in protein binding sites [1]. This interaction is geometrically and energetically distinct from the hydrogen bonds formed by the C–F moiety in the 4-fluorophenyl analog [2]. The calculated σ-hole potential for aryl-Cl is approximately +5 to +10 kcal/mol, compared to near-zero or negative values for aryl-F, making the chloro analog capable of engaging in specific chlorine–oxygen or chlorine–π interactions that the fluoro congener cannot replicate [1]. This capability is particularly relevant when the binding pocket contains a suitable Lewis base partner (e.g., a backbone carbonyl at an appropriate distance of ~3.0–3.3 Å for Cl···O interactions) [1]. For procurement, this means that the 4-chlorophenyl compound may probe a distinct region of chemical space in fragment-based or structure-guided screening campaigns where halogen bonding is a design hypothesis.

Halogen bonding Molecular recognition Structure-based design

Metabolic Liability Differentiation: Oxidative Defluorination Risk Absent in the 4-Chloro Congener

The 4-fluorophenyl analog carries a potential metabolic liability: cytochrome P450-mediated oxidative defluorination can generate fluoride ion and a reactive quinone-like intermediate from 4-fluorophenyl-containing compounds [1]. This pathway, documented for certain 4-fluorophenyl drug candidates, can lead to mechanism-based inactivation of CYP enzymes and potential toxicity [1]. The 4-chlorophenyl group, while also subject to oxidative metabolism (primarily via CYP-mediated arene oxide formation), follows a different metabolic route that does not involve halide anion release through direct C–halogen oxidative cleavage under the same conditions [1]. For preclinical safety assessment or in vitro ADME panels, this metabolic differentiation means the 4-chloro compound cannot be used interchangeably with the 4-fluoro analog to predict metabolic stability or toxicity profiles; each must be independently profiled [2].

Metabolic stability Reactive metabolites Preclinical safety

Procurement-Relevant Application Scenarios for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (CAS 1448073-71-9)


Halogen-Bond-Guided Fragment or Lead Optimization in Structure-Based Drug Discovery

Research groups pursuing structure-based design where a protein crystal structure reveals a backbone carbonyl or carboxylate oxygen within 3.0–3.3 Å of the ligand para position should prioritize the 4-chlorophenyl compound over its 4-fluoro or cyclohexyl analogs. The σ-hole on chlorine enables a directional, energetically favorable halogen-bond interaction (estimated −1 to −3 kcal/mol stabilization) that fluorine cannot provide . This scenario is most common in kinase ATP-binding pockets, protease S1 subsites, and GPCR orthosteric sites where halogen bonding has been structurally validated. The compound serves as a direct probe of the halogen-bond hypothesis before committing to more synthetically complex analogs .

Physicochemical Property Tailoring in CNS-Penetrant Chemical Series

For programs targeting CNS indications, the estimated clogP of ~2.2–2.5 for the 4-chlorophenyl compound positions it within the optimal CNS drug space (typically clogP 2–4), offering higher lipophilicity than the 4-fluoro analog (XLogP3 1.7) . This ~0.5–0.8 log unit increase can translate to measurably improved passive BBB permeability in PAMPA-BBB or MDCK-MDR1 assays, while the TPSA (estimated at 76 Ų, consistent with the fluoro analog's value) remains below the 90 Ų threshold associated with poor CNS penetration . When a screening cascade calls for incrementally increasing lipophilicity without altering TPSA or H-bond acceptor count, this compound is the logical next step beyond the fluoro analog .

Metabolic Stability Deconvolution Studies in Preclinical ADME Panels

When a 4-fluorophenyl-containing lead series exhibits time-dependent CYP inhibition or glutathione adduct formation in hepatic microsome assays, the 4-chlorophenyl analog serves as a critical mechanistic probe to test whether oxidative defluorination is the causative pathway . By comparing the metabolic profiles of the 4-chloro and 4-fluoro matched pair under identical incubation conditions (human liver microsomes + NADPH, with fluoride ion detection and GSH trapping), labs can deconvolve whether observed toxicity signals are fluorine-specific or phenyl ring-mediated . This differentiation is essential for making informed decisions about scaffold continuation vs. discontinuation in lead optimization .

Analytical Reference Standard with Inherent Isotopic Authenticity Marker

For analytical chemistry and quality control laboratories, the natural chlorine isotopic pattern (³⁵Cl/³⁷Cl ≈ 3:1) in the molecular ion cluster provides an intrinsic authenticity check in LC-MS and GC-MS workflows . This characteristic M:(M+2) ratio distinguishes the chlorophenyl compound from its fluoro analog (which lacks a prominent M+2 peak) and from the cyclohexyl analog (which differs in molecular weight by 28.4 g/mol) . In multi-compound screening library management, this isotopic fingerprint enables rapid identity confirmation without the need for additional derivatization or orthogonal assays, reducing the risk of well-plate mix-ups during high-throughput screening campaigns .

Quote Request

Request a Quote for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.